1-Chloro-5-fluoro-4-iodo-2-methylbenzene, also known by its IUPAC name, is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 270.47 g/mol. This compound is characterized by the presence of three halogen substituents: chlorine, fluorine, and iodine, along with a methyl group. It is primarily used in scientific research and various chemical syntheses due to its unique reactivity profile and structural properties.
This compound falls under the category of halogenated aromatic compounds, which are widely studied for their chemical properties and applications in organic synthesis. It can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide details regarding its purity and availability for research purposes .
The synthesis of 1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One effective method utilizes aryl iodides as intermediates, where arylhydrazines react with iodine in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired iodinated product . The general procedure involves:
This method has been shown to produce high yields of aryl iodides while minimizing byproducts .
The molecular structure of 1-chloro-5-fluoro-4-iodo-2-methylbenzene can be represented using various chemical notation systems:
InChI=1S/C7H5ClFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
CC1=CC(=CC(=C1I)Cl)F
The compound features a benzene ring with the following substituents:
This specific arrangement contributes to its unique chemical behavior and reactivity .
As a halogenated aromatic compound, 1-chloro-5-fluoro-4-iodo-2-methylbenzene participates in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 1-chloro-5-fluoro-4-iodo-2-methylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The process can be summarized as follows:
This mechanism is influenced by the nature of substituents on the benzene ring, which can either activate or deactivate it towards further substitutions .
1-Chloro-5-fluoro-4-iodo-2-methylbenzene exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 270.47 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Chemical properties include its reactivity towards nucleophiles due to the presence of halogens, which can facilitate various substitution reactions .
Due to its unique structure and reactivity, 1-chloro-5-fluoro-4-iodo-2-methylbenzene finds applications in several areas:
The versatility of this compound underscores its importance in both academic research and industrial applications .
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2